REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:4]=[C:5]2[C:12](=[O:13])[O:11][C:9](=[O:10])[C:6]2=[N:7][CH:8]=1.[CH3:14][OH:15].[OH-:16].[Na+]>>[CH3:14][O:15][CH2:2][C:3]1[CH:4]=[C:5]([C:12]([OH:11])=[O:13])[C:6]([C:9]([OH:16])=[O:10])=[N:7][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
ClCC=1C=C2C(=NC1)C(=O)OC2=O
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
mono-esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 50° C.
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
COCC=1C=C(C(=NC1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |